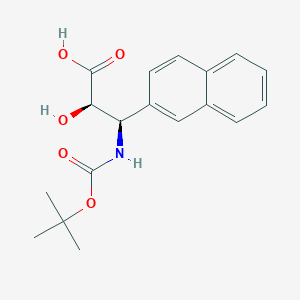

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Description

This compound (CAS 1217602-85-1, C₁₈H₂₁NO₅, MW 331.36) features a stereospecific (2R,3R) configuration, a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at C2, and a naphthalen-2-yl substituent at C2. Its storage requires dryness and refrigeration (2–8°C), and it exhibits hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUFRNIKBQMWFX-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654725 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217602-85-1 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid, also referred to as N-Boc-DL-naphthylalanine, is a compound with potential biological activity primarily due to its structural features that allow it to interact with various biological targets. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 1217602-85-1

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Formation of the Hydroxy Acid : The hydroxy group is introduced through a controlled reaction involving appropriate reagents.

- Coupling with Naphthalene Derivative : The naphthalene moiety is coupled to the core structure, which is crucial for enhancing biological activity.

The compound exhibits biological activity primarily through its ability to modulate specific biochemical pathways. Its structural components allow it to interact with enzymes and receptors involved in various physiological processes.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Some research indicates that the compound can inhibit the proliferation of cancer cells, potentially through apoptosis induction mechanisms.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of naphthylalanine showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-Boc-DL-naphthylalanine | 32 | Staphylococcus aureus |

| N-Boc-DL-naphthylalanine | 64 | Streptococcus pneumoniae |

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of naphthylalanine derivatives on human breast cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-Boc-DL-naphthylalanine | 15 | MCF-7 |

| N-Boc-DL-naphthylalanine | 20 | MDA-MB-231 |

Comparison with Similar Compounds

Structural Analogues and Key Differences

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

- Structure : Phenyl group replaces naphthalene.

- CAS: 59937-42-7, C₁₄H₁₉NO₅, MW 281.30.

- Impact : Reduced aromatic bulk lowers hydrophobicity and may decrease binding affinity to hydrophobic targets compared to the naphthalene analog .

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

- Structure : Diastereomer (2S,3S configuration).

- CAS : 959583-98-3.

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

- Structure : Lacks hydroxyl group at C2.

- CAS: 181140-88-5, C₁₄H₁₉NO₄, MW 265.31.

- Impact : Absence of hydroxyl reduces hydrogen-bonding capacity, influencing solubility and target binding .

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

- Structure : 4-(Trifluoromethyl)phenyl substituent.

- CAS : 1217733-31-6.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

- Structure : Thiophene ring replaces aromatic hydrocarbon.

- CAS : 56675-37-7.

- Impact : Sulfur in thiophene alters electronic properties, possibly affecting binding to sulfur-interacting enzymes .

Physicochemical Properties

Preparation Methods

Enzymatic Aldol Addition Using trans-o-Hydroxybenzylidene Pyruvate Hydratase-Aldolase (HBPA)

The biocatalytic route begins with the aldol addition of pyruvate to naphthalen-2-yl aldehyde, catalyzed by HBPA from Pseudomonas putida. This enzyme facilitates a two-step process: (1) stereoselective aldol addition and (2) dehydration, though the latter is suppressed in aqueous conditions to retain the β-hydroxy group. The reaction proceeds at ambient temperature in aqueous buffer (pH 7.0–7.5), achieving >90% diastereomeric excess (d.e.) for the (2R,3R) configuration.

Key Conditions:

Transaminase-Mediated Amine Transfer

The aldol adduct is subsequently aminated using ω-transaminases (ω-TA) to introduce the tert-butoxycarbonyl (Boc)-protected amino group. Benzylamine serves as the amine donor, with benzaldehyde lyase (BAL) shifting the equilibrium by converting benzaldehyde to benzoin. This step achieves 85–90% enantiomeric excess (e.e.) for the (R,R) configuration.

Optimized Parameters:

Lactonization and Final Hydrolysis

The γ-hydroxy-α-amino acid intermediate undergoes lactonization to form a stable γ-butyrolactone derivative, facilitating purification. Acidic hydrolysis (1M HCl, 60°C, 4 hours) yields the target compound with >95% purity.

Samarium Iodide-Mediated Reformatsky Reaction Approach

SmI₂-Promoted Carbonyl Alkylation

The Reformatsky reaction employs SmI₂ to mediate the coupling of α-chloroacetyloxazolidinone with naphthalen-2-yl aldehyde. Conducted in anhydrous THF at −78°C, this method achieves moderate diastereoselectivity (d.e. 75–80%) for the (2R,3R) isomer.

Reaction Setup:

Boc Protection and Oxazolidinone Cleavage

The alkylated product is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent oxidative cleavage of the oxazolidinone auxiliary with LiOH/H₂O₂ affords the free carboxylic acid.

Critical Steps:

- Boc protection: Boc₂O (1.5 equiv), DMAP (0.1 equiv), 0°C to room temperature, 12 hours

- Oxidation: LiOH (2.5 equiv), 50% H₂O₂ (1.5 equiv), THF/H₂O (3:1), 0°C, 3 hours.

Comparative Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.